5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields It is a derivative of quinoline, a structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1,2-dihydroquinolin-2-one.
Amination: The introduction of an amino group at the 5-position is achieved through a nucleophilic substitution reaction. This step often involves the use of reagents such as sodium azide followed by reduction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
1-Methyl-1,2-dihydroquinolin-2-one: A precursor in the synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one hydrochloride.
5-Aminoquinoline: Another derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-amino-1-methylquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13;/h2-6H,11H2,1H3;1H |
InChI Key |
LICMZPDXWYYGNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)N.Cl |
Origin of Product |
United States |
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